![molecular formula C13H17N3O3 B15158929 Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- CAS No. 835916-70-6](/img/structure/B15158929.png)
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- is an organic compound with the molecular formula C13H17N3O3. This compound is known for its unique structure, which includes a butanoic acid backbone with a phenylhydrazono group attached to a propyl chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- typically involves the reaction of butanoic acid derivatives with phenylhydrazine and other reagents under controlled conditions. One common method involves the condensation of butanoic acid with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can enhance reaction rates and yields by providing uniform heating and reducing reaction times. The use of microwave-assisted synthesis for similar compounds has been reported to provide moderate to excellent yields .
化学反応の分析
Types of Reactions
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The compound can participate in substitution reactions, where the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted butanoic acid derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Butanoic acid, 4-oxo-: This compound lacks the hydrazono group but shares the butanoic acid backbone.
Phenylhydrazine derivatives: Compounds with similar hydrazono groups but different backbones.
Uniqueness
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- is unique due to its combination of a butanoic acid backbone and a phenylhydrazono group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
835916-70-6 |
|---|---|
分子式 |
C13H17N3O3 |
分子量 |
263.29 g/mol |
IUPAC名 |
4-[[2-oxo-1-(2-phenylhydrazinyl)propylidene]amino]butanoic acid |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)13(14-9-5-8-12(18)19)16-15-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-9H2,1H3,(H,14,16)(H,18,19) |
InChIキー |
WEUWHEUJXQYNLP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=NCCCC(=O)O)NNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)

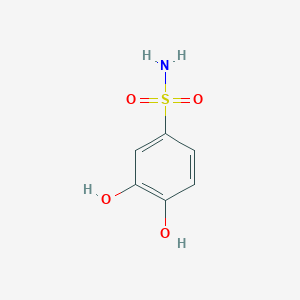
![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)
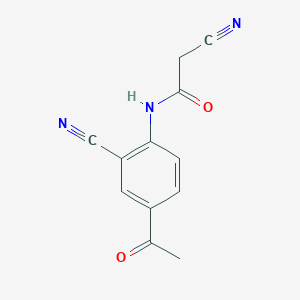
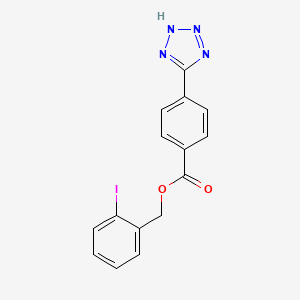
![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)

![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
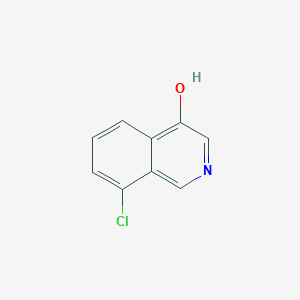
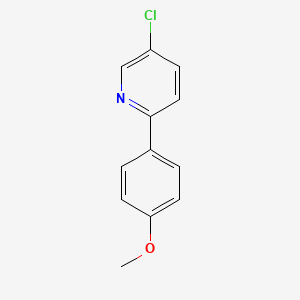
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
